Cas no 93102-05-7 (benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine)

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine structure
93102-05-7 structure
상품 이름:benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
CAS 번호:93102-05-7
MF:C13H23NOSi
메가와트:237.413324594498
MDL:MFCD00674005
CID:61605
PubChem ID:24866346

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 화학적 및 물리적 성질

이름 및 식별자

    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
    • N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine
    • Benzenemethanamine, N-(methoxymethyl)-N-[(trimethylsilyl)methyl]-
    • Benzyl-methoxymethyl-trimethylsilanylmethyl-amine
    • N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine
    • N-(Methoxymethyl)-N-
    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)-benzylamine
    • N-(Methoxymethyl)-N-[(trimethylsilyl-methyl]-benzylamine
    • N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine
    • N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine
    • benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
    • n-methoxymethyl-n-(trimethylsilylmethyl)benzylamine
    • N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine
    • Benzen
    • N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (ACI)
    • (Benzyl)(methoxymethyl)(trimethylsilanylmethyl)amine
    • (Benzyl)(methoxymethyl)-N-[(trimethylsilyl)methyl]amine
    • [(Methyloxy)methyl](phenylmethyl)[(trimethylsilyl)methyl]amine
    • [(N-Benzyl-N-methoxymethylamino)methyl]trimethylsilane
    • N-(Methoxymethyl)(phenyl)-N-[(trimethylsilyl)methyl]methanamine
    • N-(Methoxymethyl)-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]amine
    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine
    • N-Benzyl-N-methoxymethyl-N-[(trimethylsilyl)methyl]amine
    • NSC 601818
    • N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methyl amine
    • N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine
    • n-(methoxymethyl)(phenyl)-n-((trimethylsilyl) methyl)methanamine
    • N-benzyl-N-(methoxymethyl)tri-methylsilylmethylamine
    • N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethyl amine
    • BP-12704
    • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzyl-amine
    • N-benzyl-N(methoxymethyl)-N-trimethylsilylmethylamine
    • N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methan-amine
    • 93102-05-7
    • N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl) methylamine
    • N-(Methoxymethyl)-N-[(Trimethylsilyl)Methyl]Benzenemethanamine(>90%)
    • N-methoxymethyl-N-(phenylmethyl)tri-methylsilylmethylamine
    • n-benzyl-1-methoxy-n-((trimethylsilyl)methyl)-methanamine
    • N-benzyl(methoxy)-N-((trimethylsilyl)methyl)methanamine
    • N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine
    • N-benzyl-N(methoxymethyl)trimethylsilylmethylamine
    • AM87445
    • NSC-601818
    • PB24674
    • N-benzyl-1-methoxy-N-((trimethylsilyl)-methyl)methanamine
    • F0001-2246
    • n-benzyl-1-methoxy-n-[(trimethylsilyl) methyl]methanamine
    • GS-3053
    • benzyl-methoxymethyltrimethylsilanylmethylamine
    • A21270
    • N-benzyl-N-(methoxymethyl) trimethylsilylmethylamine
    • MFCD00674005
    • N-benzyl-1-methoxy-N-[(trimethylsilyl)methyl)methanamine
    • BB 0263001
    • EN300-54483
    • N-(methoxylmethyl)-N-(trimethylsilylmethyl)-benzylamine
    • N-benzyl-N-(methoxymethyl)trimethylsilylmethyl-amine
    • N-benzyl-N-methoxymethyl-N-trimethylsilylmethylamine
    • A905491
    • DTXSID30326563
    • benzyl(methoxymethyl)-trimethylsilylmethylamine
    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 96%
    • N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%)
    • N-(METHOXYMETHYL)-N-[(TRIMETHYLSILYL)METHYL]-BENZENEMETHANAMINE
    • CS-0010304
    • N-(METHOXYMETHYL)-N-((TRIMETHYLSILYL)METHYL)(PHENYL)METHANAMINE
    • N-Methoxymethyl-N-(Trimethylsilylmethyl)Benzylamine, 94%
    • N-methoxymethyl-N-trimethylsilylmethyl benzyl amine
    • N-benzyl-N-methoxymethyl-N-(tri-methylsilylmethyl)-amine
    • benzyl(methoxymethyl)trimethylsilanylmethylamine
    • N(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
    • benzyl methoxymethyl trimethylsilylmethyl amine
    • SY001990
    • N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine
    • AKOS009156524
    • J-800249
    • N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)amine
    • n-methoxymethyl-n-trimethylsilylmethylbenzyl amine
    • BCP27203
    • N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine
    • S00978
    • Benzyl(methoxymethyl)trimethylsilylmethylamine
    • N-benzyl-N-(methoxymethyl)-trimethylsilylmethylamine
    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, tech grade
    • n-benzyl-1-methoxy-n-[(trimethylsilyl)-methyl]methanamine
    • NSC601818
    • N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methylamine
    • B1938
    • N-Methoxymethyl-N-trimethylsilylmethylbenzylamine
    • N-(methoxylmethyl)-N-(trimethylsilylmethyl)benzylamine
    • N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)-amine
    • N-benzyl-1-methoxy-N-(trimethylsilylmethyl)methanamine
    • SCHEMBL102928
    • LB-0211
    • N-methoxymethyl-N-(phenylmethyl)trimethylsilylmethylamine
    • N-(methoxymethyl)(phenyl)-N-((trimethylsilyl)methyl)methanamine
    • FT-0649644
    • J-640250
    • N-benzyl -1-methoxy-N-[(trimethylsilyl)methyl]methanamine
    • C13H23NOSi
    • N-methoxymethyl-N-trimethylsilylmethyl-benzylamine
    • N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine
    • AC-5090
    • RPZAAFUKDPKTKP-UHFFFAOYSA-N
    • N-benzyl-N-(methoxymethyl)trimethyl-silylmethylamine
    • BBL103310
    • STL557120
    • DB-011187
    • N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine;N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine
    • MDL: MFCD00674005
    • 인치: 1S/C13H23NOSi/c1-15-11-14(12-16(2,3)4)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
    • InChIKey: RPZAAFUKDPKTKP-UHFFFAOYSA-N
    • 미소: [Si](C)(C)(C)CN(COC)CC1C=CC=CC=1
    • BRN: 4311216

계산된 속성

  • 정밀분자량: 237.154891g/mol
  • 표면전하: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 회전 가능한 화학 키 수량: 6
  • 동위원소 질량: 237.154891g/mol
  • 단일 동위원소 질량: 237.154891g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 12.5Ų
  • 중원자 수량: 16
  • 복잡도: 185
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0

실험적 성질

  • 색과 성상: 액체
  • 밀도: 0.928 g/mL at 25 °C(lit.)
  • 비등점: 78°C/0.6mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 150.8°f< br / >섭씨: 66°C< br / >
  • 굴절률: n20/D 1.492(lit.)
  • 용해도: Soluble in chloroform, ethyl acetate.
  • PSA: 12.47000
  • LogP: 3.38820
  • 민감성: Moisture & Light Sensitive
  • 용해성: 미확정

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H315,H319,H335
  • 경고성 성명: P261,P305+P351+P338
  • 위험물 운송번호:NA 1993 / PGIII
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26-S37/39
  • 위험물 표지: Xi
  • 패키지 그룹:
  • 위험 용어:R36/37/38
  • 위험 등급:3
  • 저장 조건:0-10°C

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 세관 데이터

  • 세관 번호:2931900090
  • 세관 데이터:

    중국 세관 번호:

    2931900090

    개요:

    기타 유기-무기화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독관리조건: AB(입국화물통관표, 출국화물통관표).최혜국 대우관세: 6.5%. 일반관세: 30.0%

    요약:

    2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).최혜국 대우관세: 6.5%. 일반관세: 30.0%

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046916-100g
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
93102-05-7 90%
100g
¥508.00 2024-04-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19412-5g
N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine, 94%
93102-05-7 94%
5g
¥1918.00 2022-07-14
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY001990-5g
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
93102-05-7 Tech. 90%
5g
¥26.00 2024-07-09
Chemenu
CM101585-100g
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
93102-05-7 95%
100g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046916-10g
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
93102-05-7 90%
10g
¥61.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY2010235-50G
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
93102-05-7 97%
50g
¥ 165.00 2023-04-12
abcr
AB137348-5 g
N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine, 97%; .
93102-05-7 97%
5 g
€70.70 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N813733-1g
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
93102-05-7 90%
1g
¥29.00 2022-09-28
Ambeed
A715932-25g
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
93102-05-7 90%
25g
$17.0 2025-02-21
eNovation Chemicals LLC
D402676-25g
Benzyl-methoxymethyl-trimethylsilanylmethyl-amine
93102-05-7 97%
25g
$300 2024-06-05

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Water
참조
Preparation of heterocyclyl-substituted diazabicyclooctanes having selective 5-HT1Dα antagonist activity
, World Intellectual Property Organization, , ,

합성회로 2

반응 조건
1.1 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ;  overnight, rt
참조
Oxazole compound with antifungal activity and preparation method
, China, , ,

합성회로 3

반응 조건
1.1 Solvents: Acetonitrile ;  rt; 16 h, reflux; reflux → rt
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 2 h, 10 - 15 °C
1.3 Reagents: Potassium carbonate ;  170 min, rt
참조
Synthesis of novel 4-substituted imidazolidines
Gao, Bin-heng; Chen, Ken; Xu, Liang, Hecheng Huaxue, 2011, 19(3), 291-294

합성회로 4

반응 조건
1.1 Solvents: Water
1.2 Reagents: Potassium carbonate
참조
Use of N-[(trimethylsilyl)methyl]amino ethers as capped azomethine ylide equivalents
Padwa, Albert; Dent, William, Journal of Organic Chemistry, 1987, 52(2), 235-44

합성회로 5

반응 조건
1.1 Catalysts: Potassium carbonate ;  rt → 0 °C
1.2 30 min, 0 °C; 1 h, 0 °C; 20 min, 0 °C → rt
참조
Improved process for production of N-methoxymethyl trimethylsilylmethylamines by base-catalyzed methoxymethylation with paraformaldehyde in methanol
, Germany, , ,

합성회로 6

반응 조건
1.1 Solvents: Water ;  0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ;  2 h
참조
A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition
Kotian, Pravin L.; Lin, Tsu-Hsing; El-Kattan, Yahya; Chand, Pooran, Organic Process Research & Development, 2005, 9(2), 193-197

합성회로 7

반응 조건
1.1 Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate ;  -5 °C
1.3 -5 °C; overnight, -5 °C → rt
참조
Method for synthesizing N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine
, China, , ,

합성회로 8

반응 조건
1.1 60 min, 0 °C; 1.5 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ;  overnight, 10 - 15 °C; 15 min, rt
참조
Bronsted Acid or Lewis Acid Catalyzed [3+3] Cycloaddition of Azomethine Imines with N-Benzyl Azomethine Ylide: A Facile Access to Bicyclic N-Heterocycles
Li, Shuo-ning; Yu, Bin; Liu, Jia; Li, Hong-lian; Na, Risong, Synlett, 2016, 27(2), 282-286

합성회로 9

반응 조건
1.1 Solvents: Water ;  10 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate ;  30 min, 0 °C
참조
Stereo-, Regio-, and Chemoselective [3 + 2]-Cycloaddition of (2E,4E)-Ethyl 5-(Phenylsulfonyl)penta-2,4-dienoate with Various Azomethine Ylides, Nitrones, and Nitrile Oxides: Synthesis of Pyrrolidine, Isoxazolidine, and Isoxazoline Derivatives and a Computational Study
Sankar, Ulaganathan; Surya Kumar, Ch. Venkata; Subramanian, V.; Balasubramanian, K. K.; Mahalakshimi, S., Journal of Organic Chemistry, 2016, 81(6), 2340-2354

합성회로 10

반응 조건
1.1 20 min, 0 °C; 1 h, 0 °C; 0 °C → 15 °C; 15 min, 10 - 15 °C
참조
Synthesis of methyl pyrrolidine-3-carboxylate
Xie, Honglei; Jia, Yunhong; Cai, Dong, Huaxue Tongbao, 2011, 74(9), 850-852

합성회로 11

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Water ;  16 h, 0 - 25 °C
참조
Design, synthesis, and validation of a β-turn mimetic library targeting protein-protein and peptide-receptor interactions
Whitby, Landon R.; Ando, Yoshio; Setola, Vincent; Vogt, Peter K.; Roth, Bryan L.; et al, Journal of the American Chemical Society, 2011, 133(26), 10184-10194

합성회로 12

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Water ;  0 °C; 2 h, rt
참조
Preparation of pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives as PDE9 inhibitors
, World Intellectual Property Organization, , ,

합성회로 13

반응 조건
1.1 Solvents: Methanol
참조
Small molecule inhibitors of Myc/Max dimerization and Myc-induced cell transformation
Shi, Jin; Stover, James S.; Whitby, Landon R.; Vogt, Peter K.; Boger, Dale L., Bioorganic & Medicinal Chemistry Letters, 2009, 19(21), 6038-6041

합성회로 14

반응 조건
1.1 0 °C; 20 min, 0 °C; 3 h, rt
1.2 Reagents: Potassium carbonate ;  1 h, rt
참조
Fluorine-containing substituted benzimidazole derivatives and their application in preparing drugs for prevention and treatment of PARP (poly (ADP-ribose) polymerase)-related diseases
, World Intellectual Property Organization, , ,

합성회로 15

반응 조건
1.1 0.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Potassium carbonate ;  1 h, rt
참조
Discovery of 2-(1-(3-(4-chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: a potent poly(ADP-ribose) polymerase (PARP) inhibitor for treatment of cancer
Min, Rui ; Wu, Weibin; Wang, Mingzhong; Tang, Lin; Chen, Dawei; et al, Molecules, 2019, 24(10),

합성회로 16

반응 조건
1.1 Solvents: Methanol ,  Water ;  0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ;  2 h
참조
Process for preparation of chiral 4-(hydroxymethyl)pyrrolidin-3-ols
, United States, , ,

합성회로 17

반응 조건
참조
Chemistry of organosilicon compounds. 195. N-(Trimethylsilylmethyl)aminomethyl ethers as azomethine ylide synthons. A new and convenient access to pyrrolidine derivatives
Hosomi, Akira; Sakata, Yasuyuki; Sakurai, Hideki, Chemistry Letters, 1984, (7), 1117-20

합성회로 18

반응 조건
1.1 Solvents: Methanol ;  0 °C; 20 min, 0 °C; 3 h, rt
1.2 Reagents: Potassium carbonate ;  1 h, rt
참조
Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer
Tang, Lin; Wu, Weibin; Zhang, Cunlong; Shi, Zhichao; Chen, Dawei; et al, Bioorganic Chemistry, 2021, 114,

합성회로 19

반응 조건
1.1 rt → 0 °C; 10 min, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; 1 h, 0 °C; 72 h, rt
참조
Preparation of 1,2,3,3a,8,8a-hexahydro-2,7a-diazacyclopenta[a]inden-7-ones and related compounds as nicotinic acetylcholine receptor ligands useful in modulating cholinergic function and in the treatment of addictive disorders
, World Intellectual Property Organization, , ,

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Raw materials

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:93102-05-7)benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
A905491
순결:99%/99%
재다:500g/1kg
가격 ($):221.0/377.0